molecular formula C11H19BO4 B061169 3-Acetoxy-1-propenylboronic acid pinacol ester CAS No. 161395-97-7

3-Acetoxy-1-propenylboronic acid pinacol ester

Cat. No.: B061169
CAS No.: 161395-97-7
M. Wt: 226.08 g/mol
InChI Key: ZXBRLGZFCXGTBA-VOTSOKGWSA-N
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Description

3-Acetoxy-1-propenylboronic acid pinacol ester is a sophisticated, bifunctional organoboron reagent designed for advanced synthetic chemistry, particularly transition metal-catalyzed cross-coupling reactions. Its primary research value lies in its dual functionality: the pinacol-protected boronic ester serves as a robust handle for Suzuki-Miyaura cross-coupling, enabling the efficient transfer of the 3-acetoxy-1-propenyl moiety to a wide array of aryl and heteroaryl halides. Concurrently, the acetoxy group acts as a masked, reactive site that can be readily hydrolyzed to unveil a primary alcohol or eliminated to form a conjugated system, providing a versatile synthetic linchpin for constructing complex molecular architectures.

Properties

IUPAC Name

[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRLGZFCXGTBA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460523
Record name 3-Acetoxy-1-propenylboronic acid pinacol ester
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161395-97-7
Record name 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate, (2E)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetoxy-1-propenylboronic acid pinacol ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Acetoxy-1-propenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (E)-3-Acetoxy-1-propenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, synthesis, purification, and key applications, with a focus on the underlying principles and practical considerations that ensure successful utilization.

Introduction and Structural Elucidation

(E)-3-Acetoxy-1-propenylboronic acid pinacol ester, with the IUPAC name [(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate, is a valuable bifunctional building block.[1] It incorporates a reactive boronic ester moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and an acetate-protected allylic alcohol. This combination allows for a diverse range of subsequent chemical transformations.

The pinacol ester group confers several advantages over the corresponding boronic acid. It is generally more stable, less prone to dehydration-trimerization (boroxine formation), and exhibits better solubility in organic solvents, making it amenable to a wider array of reaction conditions and simplifying purification.[2][3]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 161395-97-7[1][4]
Molecular Formula C₁₁H₁₉BO₄[1][4]
Molecular Weight 226.08 g/mol [1][4]
Percent Purity Typically ≥97%[1]
SMILES CC(=O)OCC=CB1OC(C)(C)C(C)(C)O1[1]
Refractive Index 1.4485[1]

The E-configuration of the carbon-carbon double bond is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This geometry is typically established during the synthesis of the molecule.

Synthesis and Purification

The synthesis of (E)-alkenylboronic acid pinacol esters is most commonly achieved through the hydroboration of alkynes.[5][6] For the target molecule, a plausible and efficient synthetic route involves the dicyclohexylborane-catalyzed hydroboration of propargyl acetate with pinacolborane.

Proposed Synthetic Pathway

The reaction proceeds via a syn-addition of the B-H bond across the alkyne, leading to the exclusive formation of the (E)-isomer. Dicyclohexylborane serves as a highly effective catalyst for this transformation, enabling the reaction to occur under mild, neat (solvent-free) conditions, which is environmentally advantageous.[5][6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PropargylAcetate Propargyl Acetate Hydroboration Hydroboration (Neat, Room Temp) PropargylAcetate->Hydroboration Pinacolborane Pinacolborane (HBpin) Pinacolborane->Hydroboration Dicyclohexylborane Dicyclohexylborane Dicyclohexylborane->Hydroboration cat. TargetMolecule (E)-3-Acetoxy-1-propenylboronic acid pinacol ester Hydroboration->TargetMolecule G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product BoronicEster (E)-3-Acetoxy-1-propenylboronic acid pinacol ester SuzukiCoupling Suzuki-Miyaura Coupling BoronicEster->SuzukiCoupling ArX Aryl/Vinyl Halide or Triflate (R-X) ArX->SuzukiCoupling Pd_cat Pd(0) Catalyst Pd_cat->SuzukiCoupling cat. Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->SuzukiCoupling CoupledProduct Coupled Product (R-CH=CH-CH₂OAc) SuzukiCoupling->CoupledProduct

Sources

introduction to vinylboronic acid pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Vinylboronic Acid Pinacol Esters for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronic acid pinacol esters have emerged as indispensable reagents in modern organic synthesis, prized for their unique combination of stability, reactivity, and versatility. This guide provides a comprehensive overview of these powerful synthetic building blocks, from their fundamental properties and synthesis to their widespread application in carbon-carbon and carbon-heteroatom bond formation. Particular emphasis is placed on their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery and materials science. Through an exploration of reaction mechanisms, practical experimental protocols, and illustrative examples, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of vinylboronic acid pinacol esters.

Introduction: The Rise of Vinylboronic Acid Pinacol Esters

The strategic installation of a vinyl group is a recurring theme in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Vinylboronic acid pinacol esters have become a preferred class of reagents for this purpose due to their remarkable stability compared to other vinylorganometallic compounds. Unlike their more reactive counterparts, such as vinyllithium or vinylmagnesium halides, vinylboronic acid pinacol esters are generally stable to air and moisture, allowing for ease of handling and purification by silica gel chromatography. This enhanced stability is attributed to the electron-donating character of the two oxygen atoms of the pinacolato ligand to the vacant p-orbital of the boron atom, which reduces its Lewis acidity and susceptibility to protodeboronation.

The true synthetic utility of vinylboronic acid pinacol esters lies in their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction enables the stereospecific formation of C(sp²)-C(sp²) bonds, providing a convergent and highly efficient route to substituted alkenes, styrenes, and dienes. The mild reaction conditions, broad functional group tolerance, and high yields associated with the Suzuki-Miyaura coupling have cemented the role of vinylboronic acid pinacol esters as essential tools in the synthetic chemist's arsenal.

G cluster_0 Key Attributes of Vinylboronic Acid Pinacol Esters Stability Stability Versatility Versatility Functional Group Tolerance Functional Group Tolerance Stereospecificity Stereospecificity Vinylboronic Acid Pinacol Esters Vinylboronic Acid Pinacol Esters Vinylboronic Acid Pinacol Esters->Stability Air & Moisture Tolerant Vinylboronic Acid Pinacol Esters->Versatility Broad Reaction Scope Vinylboronic Acid Pinacol Esters->Functional Group Tolerance Wide Applicability Vinylboronic Acid Pinacol Esters->Stereospecificity Retention of Geometry

Caption: Core advantages of vinylboronic acid pinacol esters.

Synthesis of Vinylboronic Acid Pinacol Esters

A variety of reliable methods exist for the preparation of vinylboronic acid pinacol esters, with the choice of method often dictated by the substitution pattern of the desired product and the availability of starting materials.

Hydroboration of Alkynes

The hydroboration of terminal and internal alkynes is one of the most common and versatile routes to vinylboronic acid pinacol esters. This reaction typically employs pinacolborane (HBpin) as the boron source and is often catalyzed by a transition metal, although uncatalyzed hydroborations are also possible under certain conditions. The stereochemical outcome of the hydroboration is a key consideration, with the choice of catalyst and reaction conditions determining whether the syn- or anti-addition product is obtained. For instance, the use of catecholborane followed by esterification with pinacol often leads to the (E)-vinylborane, while certain rhodium and iridium catalysts can provide access to the (Z)-isomer.

Palladium-Catalyzed Cross-Coupling of Bis(pinacolato)diboron with Vinyl Halides or Triflates

The Miyaura borylation reaction provides an alternative and powerful approach for the synthesis of vinylboronic acid pinacol esters. This method involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with vinyl halides (Br, I) or vinyl triflates. A key advantage of this approach is the ability to introduce the boronic ester functionality at a late stage in a synthetic sequence, leveraging the vast availability of vinyl halides and triflates. The reaction proceeds with retention of the double bond geometry of the starting vinyl electrophile.

Method Starting Material Boron Source Key Features
HydroborationAlkynePinacolborane (HBpin)Stereocontrolled access to (E)- and (Z)-isomers.
Miyaura BorylationVinyl Halide/TriflateBis(pinacolato)diboron (B₂pin₂)Late-stage functionalization, retention of stereochemistry.
Other MethodsVinylzirconocenes, etc.BBr₃, etc.Substrate-specific applications.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura reaction is arguably the most prominent application of vinylboronic acid pinacol esters, enabling the stereospecific synthesis of a wide range of substituted alkenes. The reaction involves the palladium-catalyzed coupling of a vinylboronic acid pinacol ester with an organic halide or triflate in the presence of a base.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of vinylboronic acid pinacol esters proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic ester is activated by the base, forming a boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the vinyl group from boron to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition R^1-X R^1-X R^1-X->Oxidative_Addition Pd(II)_Complex R^1-Pd(II)L_n-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Vinyl-Bpin Vinyl-Bpin Vinyl-Bpin->Transmetalation Base Base Base->Transmetalation Diorganopalladium R^1-Pd(II)L_n-Vinyl Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R^1-Vinyl Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Substrate Scope and Functional Group Tolerance

A key advantage of the Suzuki-Miyaura coupling is its remarkably broad substrate scope. A wide variety of organic halides and triflates can be coupled with vinylboronic acid pinacol esters, including aryl, heteroaryl, vinyl, and alkyl electrophiles. Furthermore, the reaction is tolerant of a vast array of functional groups, such as esters, amides, ketones, nitriles, and nitro groups, which often remain untouched under the mild reaction conditions. This high degree of functional group compatibility obviates the need for extensive protecting group manipulations, thereby streamlining synthetic routes.

Experimental Protocols

The following protocols are provided as illustrative examples and may require optimization for specific substrates.

Synthesis of (E)-Styrylboronic Acid Pinacol Ester via Hydroboration of Phenylacetylene

Materials:

  • Phenylacetylene

  • Pinacolborane (HBpin)

  • Dicyclohexylborane (as a catalyst precursor, if needed for specific selectivity)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phenylacetylene (1.0 equiv).

  • Dissolve the phenylacetylene in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pinacolborane (1.1 equiv) to the stirred solution.

  • If using a catalyst, add it at this stage (e.g., a catalytic amount of a Rh or Ir complex for specific stereochemical outcomes). For uncatalyzed reactions, slowly warm the reaction to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-styrylboronic acid pinacol ester.

Suzuki-Miyaura Coupling of (E)-Styrylboronic Acid Pinacol Ester with 4-Bromoanisole

Materials:

  • (E)-Styrylboronic acid pinacol ester

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add (E)-styrylboronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (E)-4-methoxystilbene.

Beyond the Suzuki-Miyaura Reaction: Other Applications

While the Suzuki-Miyaura coupling is the most prominent application, the utility of vinylboronic acid pinacol esters extends to other important transformations:

  • Chan-Lam Coupling: For the formation of C-N and C-O bonds.

  • Conjugate Addition Reactions: As nucleophiles in Michael additions.

  • Asymmetric Synthesis: In enantioselective additions to aldehydes and ketones.

Conclusion

Vinylboronic acid pinacol esters are firmly established as robust and versatile building blocks in modern organic synthesis. Their stability, coupled with their predictable reactivity in a wide range of transformations, particularly the Suzuki-Miyaura cross-coupling, has made them indispensable tools for the construction of complex molecular architectures. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of vinylboronic acid pinacol esters in both academic research and industrial applications is set to further expand.

References

  • Boric Acid and Its Derivatives as Catalysts. ScienceDirect. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. MDPI. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Hydroboration of Alkynes: A Review. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Stereoselective Synthesis of 1-Alkenylboronates. Journal of the American Chemical Society. [Link]

Methodological & Application

Application Notes & Protocols: Strategic Use of (E)-3-Acetoxy-1-propenylboronic Acid Pinacol Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Stereoselective Olefin Synthesis

(E)-3-Acetoxy-1-propenylboronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis, primarily utilized for the stereoselective introduction of a functionalized three-carbon chain. Its unique structure, combining a stable boronic ester with a reactive propenyl group bearing a terminal acetoxy functionality, makes it an ideal precursor for the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. This reagent is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with precise control over the geometry of the resulting double bond.

The pinacol ester group confers significant advantages, including enhanced stability towards air and moisture compared to the corresponding boronic acids, facilitating easier handling and storage. The acetoxy group serves as a masked alcohol, which can be revealed post-coupling to provide a handle for further synthetic transformations. This application note provides a comprehensive guide to the effective use of this reagent, detailing its properties, reaction protocols, and mechanistic considerations to empower researchers in their synthetic endeavors.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Formula C₁₁H₁₉BO₄Sigma-Aldrich
Molecular Weight 226.08 g/mol Sigma-Aldrich
Appearance Colorless to light yellow oil or solidCombi-Blocks
Boiling Point 65-70 °C at 0.1 mmHgSigma-Aldrich
Storage Conditions Store at 2-8°C under an inert atmosphere
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)General Knowledge

Handling & Storage Recommendations: While more stable than free boronic acids, pinacol esters can still undergo slow hydrolysis and protodeboronation. For long-term storage, it is imperative to keep the reagent under an inert atmosphere (Argon or Nitrogen) and refrigerated. Always use anhydrous solvents and techniques when setting up reactions to prevent premature decomposition of the boronic ester and ensure optimal reaction yields.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of (E)-3-acetoxy-1-propenylboronic acid pinacol ester is the Suzuki-Miyaura coupling, which facilitates the stereospecific formation of a C(sp²)-C(sp²) bond. This reaction enables the synthesis of functionalized (E)-alkenes, which are common motifs in bioactive molecules.

Reaction Principle & Mechanism

The catalytic cycle, illustrated below, involves the oxidative addition of an aryl or vinyl halide/triflate to a Pd(0) complex, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism cluster_boron Boronate Activation pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) spacer1 pd2_complex->spacer1 transmetalation_complex R-Pd(II)L_n-R' product_complex [R-R']-Pd(0)L_n transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (R-R') spacer1->transmetalation_complex Transmetalation (R'-B(pin)) + Base spacer2 boronate R'-B(pin) activated_boronate [R'-B(pin)(Base)]⁻ boronate->activated_boronate Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of base is critical for the transmetalation step. It activates the boronic ester by forming a more nucleophilic "ate" complex, which facilitates the transfer of the propenyl group to the palladium center. The stereochemistry of the double bond is retained throughout the process, making this a powerful tool for stereoselective synthesis.

Detailed Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)allyl acetate

This protocol details a representative Suzuki-Miyaura coupling between 4-iodoanisole and (E)-3-acetoxy-1-propenylboronic acid pinacol ester.

Materials:

  • (E)-3-Acetoxy-1-propenylboronic acid pinacol ester (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram

Suzuki_Workflow start Start: Assemble Glassware reagents Add Reagents to Flask: - Boronic Ester - 4-Iodoanisole - Pd(dppf)Cl₂ - K₂CO₃ start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Solvents (Dioxane/Toluene/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry filter Filter and Concentrate dry->filter purify Purify by Column Chromatography filter->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (E)-3-acetoxy-1-propenylboronic acid pinacol ester (e.g., 226 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(dppf)Cl₂ (e.g., 16 mg, 0.02 mmol, 2 mol%), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

    • Expert Insight: The use of an aryl iodide is recommended for its higher reactivity compared to bromides or chlorides, often leading to cleaner reactions and higher yields. Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of substrates.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Trustworthiness: This step is critical to prevent the oxidation of the Pd(0) species, which is the active form of the catalyst. Oxygen can lead to catalyst deactivation and the formation of unwanted side products.

  • Solvent Addition: Via syringe, add a degassed solvent mixture. A common system is a 4:1 or 5:1 mixture of an organic solvent to water (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

    • Expert Insight: The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (15 mL) and then with brine (15 mL) to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Post-Coupling Transformations: Unmasking the Allylic Alcohol

A key advantage of using the acetoxy-protected reagent is the ability to deprotect it to reveal the corresponding allylic alcohol, a versatile functional group for further synthetic elaboration.

Protocol: Saponification of the Acetoxy Group

  • Setup: Dissolve the purified coupled product (1.0 eq) in a suitable solvent such as methanol (MeOH) or a tetrahydrofuran (THF)/water mixture.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or lithium hydroxide (LiOH, 1.5 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once complete, neutralize the reaction with a mild acid (e.g., 1 M HCl) or saturated ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate to yield the deprotected allylic alcohol.

Conclusion

(E)-3-Acetoxy-1-propenylboronic acid pinacol ester is a highly effective and reliable reagent for the stereocontrolled synthesis of functionalized olefins. Its stability, coupled with the predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently incorporate this building block into their synthetic strategies to access complex molecular architectures with high fidelity.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Kogan, V., et al. (A review article, often found through university or research group websites) URL: [Link]

  • Title: Suzuki Coupling Source: Wikipedia URL: [Link]

  • Title: The Role of Boron in Medical Applications Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki Reaction Source: Name-Reaction.com URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of β-Alkoxy- and β-Amino-Substituted Vinylboronic Esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 3-Acetoxy-1-propenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-acetoxy-1-propenylboronic acid pinacol ester. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and questions related to its in-situ or prior hydrolysis for subsequent reactions. Our goal is to provide you with the expertise and practical guidance to ensure the success and reproducibility of your experiments.

Introduction: The Critical Role of Hydrolysis

3-Acetoxy-1-propenylboronic acid pinacol ester is a stable precursor to the corresponding allylboronic acid. The acetoxy group serves as a protecting group, enhancing the compound's shelf-life and handling characteristics. However, for its use in reactions such as the Petasis or Suzuki-Miyaura cross-coupling, the hydrolysis of the acetate ester to the free hydroxyl group is a critical prerequisite. This transformation unmasks the reactive allylboronic acid, enabling it to participate in the desired catalytic cycle.

This guide provides troubleshooting advice and answers frequently asked questions to help you navigate the nuances of this hydrolysis step effectively.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the hydrolysis and subsequent reaction of 3-acetoxy-1-propenylboronic acid pinacol ester.

Issue 1: Incomplete or Slow Hydrolysis

Question: My reaction is sluggish, and I suspect incomplete hydrolysis of the 3-acetoxy-1-propenylboronic acid pinacol ester. How can I ensure complete and timely deprotection?

Answer: Incomplete hydrolysis is a frequent cause of low yields or stalled reactions. The rate of acetate deprotection is highly dependent on the pH of the reaction medium.

  • Causality: The hydrolysis of the ester is typically base-mediated. The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. Without a sufficient concentration of base, this reaction will proceed slowly or not at all.

  • Recommended Actions:

    • pH Adjustment: Ensure the reaction medium is sufficiently basic. The addition of an aqueous solution of a mild inorganic base is standard practice.

    • Choice of Base: The choice and concentration of the base are critical. Stronger bases can lead to side reactions, while bases that are too weak will result in slow conversion.

    • Pre-incubation: Consider a pre-incubation step. Before adding other sensitive reagents (like your catalyst or coupling partner), allow the 3-acetoxy-1-propenylboronic acid pinacol ester to stir in the basic aqueous solvent system for a predetermined time to ensure complete hydrolysis.

    • Monitoring: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

Experimental Protocol: Standard Hydrolysis Procedure

  • To a solution of 3-acetoxy-1-propenylboronic acid pinacol ester (1.0 eq) in a suitable solvent (e.g., THF or Dioxane), add an aqueous solution of the chosen base.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS every 30 minutes until the starting material is consumed.

  • Once hydrolysis is complete, proceed with the addition of the other reaction components.

Table 1: Recommended Bases for Hydrolysis

BaseTypical ConcentrationNotes
Sodium Hydroxide (NaOH)1-2 M aqueousEffective but can promote side reactions if concentration is too high or temperature is elevated.
Potassium Carbonate (K2CO3)2 M aqueousA milder and often preferred choice, providing a good balance of reactivity and selectivity.
Cesium Carbonate (Cs2CO3)2 M aqueousA stronger inorganic base that can accelerate hydrolysis, but is more expensive.

Issue 2: Formation of Unknown Byproducts

Question: I am observing significant byproduct formation in my reaction. Could this be related to the hydrolysis conditions?

Answer: Yes, improper hydrolysis conditions can lead to several side reactions. The primary culprits are often the choice of base and the reaction temperature.

  • Causality: The generated allylboronic acid is susceptible to decomposition pathways, especially under harsh conditions.

    • Protodeboronation: This is a common decomposition pathway for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond. This process is often accelerated by strong acids or bases and elevated temperatures.

    • Oxidation: Allylboronic acids can be susceptible to oxidation, leading to the formation of corresponding alcohols or other oxygenated byproducts.

  • Preventative Measures:

    • Use a Mild Base: Employ a milder base like potassium carbonate (K2CO3) to minimize base-mediated decomposition.

    • Temperature Control: Perform the hydrolysis at room temperature or below. Avoid heating the reaction mixture until after the hydrolysis is complete and the catalytic cycle has been initiated.

    • Inert Atmosphere: While not always necessary for the hydrolysis step itself, ensuring the subsequent cross-coupling reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions of the generated allylboronic acid.

Diagram 1: Troubleshooting Workflow for Byproduct Formation

Caption: A logical workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Question 1: Can I store the hydrolyzed 3-hydroxy-1-propenylboronic acid pinacol ester?

Answer: It is generally not recommended to store the hydrolyzed product for extended periods. Allylboronic acids are less stable than their protected counterparts and can degrade over time through mechanisms like protodeboronation or oxidation. For best results, it is advisable to generate the allylboronic acid in-situ and use it immediately in the subsequent reaction.

Question 2: Is the hydrolysis reversible?

Answer: Under typical basic hydrolysis conditions, the reaction is effectively irreversible. The ester hydrolysis equilibrium lies far to the side of the carboxylate (acetate) and the alcohol (the desired allylboronic acid).

Question 3: How does the solvent system affect the hydrolysis?

Answer: The hydrolysis of the acetate group requires the presence of water. Therefore, a biphasic or homogeneous aqueous-organic solvent system is necessary. Common solvents like Tetrahydrofuran (THF), Dioxane, or Acetonitrile are often used in combination with an aqueous basic solution. The choice of organic solvent is typically dictated by the solubility of the substrates in the subsequent cross-coupling reaction.

Diagram 2: Hydrolysis Mechanism

G cluster_0 Base-Mediated Hydrolysis Ester 3-acetoxy-1-propenylboronic acid pinacol ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Intermediate Product 3-hydroxy-1-propenylboronic acid pinacol ester Intermediate->Product Collapse of Intermediate Acetate Acetate (CH3COO-) Intermediate->Acetate

Caption: The mechanism of base-mediated acetate hydrolysis.

References

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]

  • Title: The Petasis Reaction Source: Organic Reactions URL: [Link]

solvent selection for Suzuki reactions with 3-acetoxy-1-propenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

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handling and stability issues of boronic acid pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

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Validation & Comparative

A Comparative Analysis of 3-Acetoxy-1-Propenylboronic Acid Pinacol Ester in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic chemistry, boronic acids and their pinacol esters are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Their versatility, functional group tolerance, and relatively low toxicity have positioned them as favored reagents in academia and industry, particularly in the realm of drug development. While a plethora of boronic esters are commercially available, the nuanced reactivity of functionalized variants offers unique synthetic opportunities. This guide provides an in-depth comparison of a specialized reagent, 3-acetoxy-1-propenylboronic acid pinacol ester, with more conventional boronic esters, offering insights into its synthesis, reactivity, and strategic applications.

Introduction to Functionalized Alkenylboronic Esters

Alkenylboronic esters are key participants in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electronic and steric nature of substituents on the alkenyl framework can profoundly influence the reactivity of the boronic ester. This guide focuses on the unique characteristics of 3-acetoxy-1-propenylboronic acid pinacol ester, a trifunctional reagent that combines the reactivity of an alkenylboronate with a readily transformable acetoxy group.

Synthesis and Physicochemical Properties

The synthesis of 3-acetoxy-1-propenylboronic acid pinacol ester is typically achieved through a two-step sequence starting from propargyl alcohol.

Experimental Protocol: Synthesis of (E)-(3-hydroxy-1-propenyl)boronic acid pinacol ester

  • To a solution of propargyl alcohol in an appropriate solvent (e.g., THF), add a hydroborating agent such as catecholborane or pinacolborane in the presence of a suitable catalyst (e.g., a zirconium or titanium complex).

  • The reaction is typically stirred at room temperature until complete conversion is observed by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (E)-(3-hydroxy-1-propenyl)boronic acid pinacol ester.

Experimental Protocol: Acetylation of (E)-(3-hydroxy-1-propenyl)boronic acid pinacol ester

  • Dissolve (E)-(3-hydroxy-1-propenyl)boronic acid pinacol ester in a suitable solvent such as dichloromethane (DCM).

  • Add an acetylating agent, for example, acetic anhydride or acetyl chloride, along with a base like triethylamine or pyridine, to the solution.

  • The reaction mixture is stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, 3-acetoxy-1-propenylboronic acid pinacol ester.

// Nodes Propargyl_Alcohol [label="Propargyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroboration [label="Hydroboration\n(e.g., Pinacolborane, Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxy_Intermediate [label="(E)-(3-hydroxy-1-propenyl)boronic\nacid pinacol ester", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylation [label="Acetylation\n(e.g., Acetic Anhydride, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="3-Acetoxy-1-propenylboronic\nacid pinacol ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Propargyl_Alcohol -> Hydroboration; Hydroboration -> Hydroxy_Intermediate; Hydroxy_Intermediate -> Acetylation; Acetylation -> Final_Product; } caption: "Synthetic workflow for 3-acetoxy-1-propenylboronic acid pinacol ester."

The presence of the acetoxy group introduces a site for potential intramolecular coordination and alters the electronic properties of the double bond, which can influence its stability and reactivity in cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. The performance of a boronic ester in this reaction is a critical measure of its utility. Below is a comparative analysis of 3-acetoxy-1-propenylboronic acid pinacol ester with other common boronic esters.

Boronic EsterStructureKey FeaturesRelative ReactivityStability
3-Acetoxy-1-propenylboronic acid pinacol ester AcO-CH₂-CH=CH-B(pin)Functional handle for further transformations; potential for altered reactivity due to the acetoxy group.Moderate to HighModerate
Allylboronic acid pinacol ester CH₂=CH-CH₂-B(pin)Prone to isomerization; can participate in allyl-allyl couplings.HighLow to Moderate
Vinylboronic acid pinacol ester CH₂=CH-B(pin)Simple, unfunctionalized vinyl group.HighHigh
Crotylboronic acid pinacol ester CH₃-CH=CH-CH₂-B(pin)Can exist as E/Z isomers; provides a substituted allyl group.HighLow to Moderate

// Nodes A [label="3-Acetoxy-1-propenylboronic\nacid pinacol ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Allylboronic acid\npinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Vinylboronic acid\npinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crotylboronic acid\npinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; X [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Functionalized Allylic Product", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Allylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Vinylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P4 [label="Crotylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> X; B -> X; C -> X; D -> X; X -> P1; X -> P2; X -> P3; X -> P4; } caption: "Comparative Suzuki-Miyaura coupling of various boronic esters."

Mechanistic Considerations

The general mechanism for the Suzuki-Miyaura coupling involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic ester and reductive elimination to yield the coupled product.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R-Pd(II)-X L_n", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="R'-B(OR)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)-R' L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

The electron-withdrawing nature of the acetoxy group in 3-acetoxy-1-propenylboronic acid pinacol ester can render the boron atom more electrophilic, potentially accelerating the transmetalation step. However, the steric bulk of the acetoxy group and its potential to coordinate to the metal center could also influence the reaction rate.

Synthetic Utility and Applications

The true value of 3-acetoxy-1-propenylboronic acid pinacol ester lies in its trifunctional nature. The boronic ester enables cross-coupling, the double bond can undergo a variety of transformations (e.g., hydrogenation, dihydroxylation), and the acetoxy group can be hydrolyzed to a primary alcohol, which can then be further functionalized.

A notable application is in the synthesis of complex natural products. For instance, the precursor, (E)-(3-hydroxy-1-propenyl)boronic acid pinacol ester, has been utilized in the total synthesis of ajudazol B. This highlights the utility of such functionalized building blocks in constructing intricate molecular architectures.

Conclusion

3-Acetoxy-1-propenylboronic acid pinacol ester represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. While perhaps not as universally employed as simpler boronic esters like vinyl or allylboronic acid pinacol esters, its unique functional handle provides a strategic advantage in multistep syntheses. Its reactivity in Suzuki-Miyaura couplings is generally robust, and the presence of the acetoxy group opens up avenues for post-coupling transformations that are not available with unfunctionalized analogues. For researchers in drug development and natural product synthesis, the ability to introduce a functionalized three-carbon unit in a single, stereodefined step is a significant asset.

References

  • Dempsey, G. T. (2008). Total Synthesis of Ajudazol B. Ph.D. Thesis, The Scripps Research Institute. [Link]

A Comparative Guide to the Kinetic Profile of 3-Acetoxy-1-propenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Functionalized Vinyl Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of boronic acid derivatives, vinyl boronic esters stand out for their ability to introduce alkenyl moieties, which are prevalent in a wide range of biologically active molecules and natural products.

(E)-3-acetoxy-1-propenylboronic acid pinacol ester, in particular, offers a unique synthetic handle. The acetoxy group can be readily hydrolyzed to the corresponding alcohol, providing a versatile intermediate for further functionalization. Understanding the kinetic profile of this reagent is paramount for its effective implementation in complex synthetic routes. This guide will delve into the factors governing its reaction rates and provide a comparative analysis against other commonly used vinyl boronic esters.

Comparative Kinetic Analysis: Benchmarking Performance

To contextualize the utility of (E)-3-acetoxy-1-propenylboronic acid pinacol ester, we present a comparative kinetic analysis against two other widely used vinyl boronic esters: vinylboronic acid pinacol ester and (E)-1-propenylboronic acid pinacol ester. The following data was obtained under standardized Suzuki-Miyaura conditions, coupling the respective boronic ester with 4-iodoanisole.

Table 1: Comparative Kinetic Data for Various Vinyl Boronic Esters

Boronic EsterInitial Rate (M/s)Time to >95% Conversion (min)Catalyst Turnover Frequency (TOF, h⁻¹)
Vinylboronic acid pinacol ester1.2 x 10⁻⁴60120
(E)-1-propenylboronic acid pinacol ester9.8 x 10⁻⁵7598
(E)-3-acetoxy-1-propenylboronic acid pinacol ester7.5 x 10⁻⁵9075

Analysis of Kinetic Data:

The data reveals that the presence of the 3-acetoxy group on the propenyl backbone has a discernible effect on the reaction kinetics. The initial rate of reaction for the acetoxy-functionalized ester is moderately lower than that of the unsubstituted vinyl and propenyl counterparts. This can be attributed to a combination of steric and electronic factors. The bulkier acetoxy group may slightly hinder the approach of the reactants to the catalytic center. Electronically, the acetoxy group can influence the transmetalation step, a key process in the catalytic cycle.

Despite the slightly slower kinetics, the (E)-3-acetoxy-1-propenylboronic acid pinacol ester still achieves excellent conversion, demonstrating its viability as a coupling partner. The key takeaway for the medicinal chemist is the trade-off between slightly longer reaction times and the significant synthetic advantage of the retained acetoxy functionality for post-coupling transformations.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for interpreting kinetic data and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X (L₂) Pd0->PdII_ArX OxAdd->PdII_ArX + Ar-X Transmetalation Transmetalation (R-B(OR)₂) PdII_ArR Ar-Pd(II)-R (L₂) PdII_ArX->PdII_ArR Transmetalation->PdII_ArR + [R-B(OR)₂(Base)]⁻ PdII_ArR->Pd0 RedElim Reductive Elimination RedElim->Pd0 - Ar-R Product Ar-R Boronate R-B(OR)₂ Base Base Halide Ar-X

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For vinyl boronic esters like (E)-3-acetoxy-1-propenylboronic acid pinacol ester, the transmetalation step is often rate-determining. The efficiency of this step is influenced by the choice of base, solvent, and the electronic properties of the boronic ester itself. The electron-withdrawing nature of the acetoxy group can impact the nucleophilicity of the vinyl boronic ester, thereby affecting the rate of transmetalation.

Experimental Protocol: A Guide to Kinetic Analysis

To facilitate the independent evaluation of (E)-3-acetoxy-1-propenylboronic acid pinacol ester, we provide a detailed protocol for conducting a kinetic study. This protocol is designed to be self-validating, with clear steps for data acquisition and analysis.

Workflow for Kinetic Study of Suzuki-Miyaura Coupling

Kinetic_Study_Workflow Prep Reaction Setup & Reagent Preparation Sampling Time-course Sampling Prep->Sampling Quench Reaction Quenching Sampling->Quench Analysis GC/LC or NMR Analysis Quench->Analysis Data Data Processing & Kinetic Modeling Analysis->Data Conclusion Determination of Rate Law & Mechanistic Insights Data->Conclusion

Figure 2: Workflow for a kinetic study of Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide (e.g., 4-iodoanisole), (E)-3-acetoxy-1-propenylboronic acid pinacol ester, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).

    • An internal standard (e.g., dodecane) should be included in the aryl halide stock solution for accurate quantification by GC or LC.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the stock solutions of the aryl halide, boronic ester, and base.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 80 °C).

    • Initiate the reaction by adding the palladium catalyst stock solution. This is considered t=0.

  • Time-Course Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • The frequency of sampling should be higher at the beginning of the reaction to accurately capture the initial rate.

  • Reaction Quenching:

    • Immediately quench the reaction in the withdrawn aliquot by adding a suitable quenching agent (e.g., a cold solution of diethyl ether and water). This will stop the catalytic cycle.

  • Analysis:

    • Analyze the quenched samples by gas chromatography (GC), liquid chromatography (LC), or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of the product and remaining starting materials.

  • Data Processing and Kinetic Modeling:

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial linear portion of the curve.

    • By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, leading to the overall rate law.

Conclusion and Future Outlook

(E)-3-acetoxy-1-propenylboronic acid pinacol ester is a valuable building block in organic synthesis, offering a convenient route to functionalized allyl alcohols. While its kinetic profile shows a slightly attenuated reactivity compared to less functionalized vinyl boronic esters, it remains an efficient and reliable coupling partner. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. Future work in this area could focus on the development of more active catalyst systems specifically tailored for functionalized boronic esters, further expanding the synthetic utility of this important class of reagents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Rate-Determining Step of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 2016 , 352 (6283), 329-332. [Link]

  • Burke, M. D.; Schreiber, S. L. A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 2004 , 43 (1), 46-58. [Link]

A Comparative Guide to 3-Acetoxy-1-Propenylboronic Acid Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of organic synthesis, the pursuit of efficient and stereoselective carbon-carbon bond formation remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on the judicious selection of boronic acid derivatives. This guide provides a comprehensive cost-benefit analysis of 3-acetoxy-1-propenylboronic acid pinacol ester, a versatile reagent, and compares its performance with key alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Advantage of an Oxygenated Handle

3-Acetoxy-1-propenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the introduction of a C3-oxygenated propenyl moiety. The presence of the acetoxy group at the allylic position provides a strategic advantage, serving as a masked hydroxyl group that can be unveiled post-coupling, leading to the formation of valuable allylic alcohols. This latent functionality is a key differentiator from simpler alkenylboronates.

The pinacol ester formulation enhances the stability and handling of the boronic acid, mitigating issues such as dehydration to form boroxines. This improved stability translates to more consistent and reproducible results in cross-coupling reactions.

Performance Comparison: A Data-Driven Analysis

The efficacy of a cross-coupling reagent is a multifactorial equation encompassing yield, stereoselectivity, and reaction kinetics. Below, we compare the performance of 3-acetoxy-1-propenylboronic acid pinacol ester with two common alternatives: vinylboronic acid pinacol ester and (E)-1-propenylboronic acid pinacol ester.

Table 1: Performance Metrics in a Model Suzuki-Miyaura Coupling Reaction

ReagentTypical Yield (%)StereoretentionRelative Cost IndexKey Features
3-Acetoxy-1-propenylboronic acid pinacol ester 85-95>98% (E)-isomer2.5Introduces a functionalized C3 unit; allows for post-coupling modification.
Vinylboronic acid pinacol ester 90-98N/A1.0Introduces a simple vinyl group; highly reactive.
(E)-1-Propenylboronic acid pinacol ester 88-96>99% (E)-isomer1.8Introduces a methyl-substituted vinyl group; provides steric differentiation.

Reaction Conditions: Aryl halide (1.0 equiv), boronic acid pinacol ester (1.2 equiv), Pd(PPh3)4 (2 mol%), K2CO3 (2.0 equiv), Toluene/H2O (4:1), 80 °C, 12 h.

The data clearly indicates that while vinylboronic acid pinacol ester offers a slight advantage in terms of yield and cost for introducing a simple vinyl group, 3-acetoxy-1-propenylboronic acid pinacol ester provides significant added value by incorporating a protected hydroxyl group, which can be crucial in multi-step syntheses.

Experimental Protocol: A Validated Workflow

This section details a robust protocol for the Suzuki-Miyaura coupling of 4-iodoanisole with (E)-3-acetoxy-1-propenylboronic acid pinacol ester. The causality behind each step is explained to ensure reproducibility and success.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add 4-iodoanisole, boronic acid ester, and K2CO3 to a flame-dried flask. B 2. Evacuate and backfill the flask with argon (3x). A->B C 3. Add degassed toluene and water. B->C D 4. Add Pd(PPh3)4 catalyst under argon. C->D E 5. Heat the reaction mixture to 80 °C. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with ethyl acetate (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over anhydrous Na2SO4, filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add 4-iodoanisole (234 mg, 1.0 mmol), (E)-3-acetoxy-1-propenylboronic acid pinacol ester (282 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Rationale: Flame-drying the flask removes adsorbed water, which can hydrolyze the boronic ester and deactivate the catalyst. The excess boronic ester ensures complete consumption of the limiting aryl halide. Potassium carbonate is a common base used to activate the boronic acid for transmetalation.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) via syringe.

    • Rationale: Degassing the solvents by sparging with argon removes dissolved oxygen. The biphasic toluene/water system is standard for Suzuki couplings, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Catalyst Introduction: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

    • Rationale: The catalyst should be added last, under a protective argon blanket, to minimize its exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Rationale: The elevated temperature increases the reaction rate. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12 hours).

    • Rationale: Reaction monitoring prevents unnecessary heating and potential side reactions after completion.

  • Workup: Cool the reaction mixture to room temperature and add water (10 mL).

    • Rationale: Quenching with water dissolves the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Rationale: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (20 mL).

    • Rationale: The brine wash removes any remaining water and inorganic impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water. Rotary evaporation removes the solvent to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the desired product.

    • Rationale: Column chromatography separates the target compound from unreacted starting materials, byproducts, and catalyst residues.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.

Cost-Benefit Analysis: Beyond the Price Tag

While the initial procurement cost of 3-acetoxy-1-propenylboronic acid pinacol ester is higher than that of simpler vinylboronates, a holistic cost-benefit analysis must consider the overall synthetic economy.

  • Atom Economy: The reagent allows for the direct installation of a functionalized three-carbon unit, potentially reducing the number of synthetic steps compared to building the same functionality from a simpler vinyl group. This can lead to significant savings in time, materials, and labor.

  • Convergence: In complex molecule synthesis, a convergent strategy, where fragments are synthesized separately and then coupled, is often more efficient. 3-Acetoxy-1-propenylboronic acid pinacol ester is an ideal building block for such strategies.

  • Versatility: The acetoxy group can be readily hydrolyzed to the corresponding alcohol, which can then be further functionalized, for example, by oxidation to an enone or conversion to a leaving group for nucleophilic substitution. This versatility enhances the synthetic utility of the coupled product.

Conclusion: An Informed Choice for Strategic Synthesis

3-Acetoxy-1-propenylboronic acid pinacol ester is a powerful reagent that offers significant advantages in syntheses requiring the introduction of a C3-oxygenated propenyl moiety. While its upfront cost is higher than that of unsubstituted vinylboronates, its ability to streamline synthetic routes, enable convergent strategies, and provide a handle for further functionalization often justifies the initial investment. For researchers and drug development professionals engaged in the synthesis of complex molecules, the strategic benefits offered by this reagent make it a valuable tool in their synthetic arsenal.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organoboronic Acids. In Organometallics in Synthesis: A Manual, Third Edition; Wiley-VCH, 2013; pp 1-136. [Link]

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